(E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one
(E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one
BI-69A11 is a dual inhibitor of AKT and NFkB pathway. It enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt.
Brand Name:
Vulcanchem
CAS No.:
1233322-09-2
VCID:
VC0521156
InChI:
InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+
SMILES:
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
Molecular Formula:
C25H16ClN3O2
Molecular Weight:
425.9 g/mol
(E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one
CAS No.: 1233322-09-2
Inhibitors
VCID: VC0521156
Molecular Formula: C25H16ClN3O2
Molecular Weight: 425.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1233322-09-2 |
---|---|
Product Name | (E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one |
Molecular Formula | C25H16ClN3O2 |
Molecular Weight | 425.9 g/mol |
IUPAC Name | 3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+ |
Standard InChIKey | SBOKKVUBLNZTCT-OUKQBFOZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=NC5=CC=CC=C5N4 |
SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4 |
Appearance | Solid powder |
Description | BI-69A11 is a dual inhibitor of AKT and NFkB pathway. It enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(3-(1H-benzo(d)imidazol-2-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one BI 69A11 BI-69A11 |
Reference | 1: Pal I, Sarkar S, Rajput S, Dey KK, Chakraborty S, Dash R, Das SK, Sarkar D, Barile E, De SK, Pellecchia M, Fisher PB, Mandal M. BI-69A11 enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt. Br J Cancer. 2014 Jul 8;111(1):101-11. doi: 10.1038/bjc.2014.227. Epub 2014 Jun 3. PubMed PMID: 24892445; PubMed Central PMCID: PMC4090725. 2: Pal I, Parida S, Prashanth Kumar BN, Banik P, Kumar Dey K, Chakraborty S, Bhutia SK, Mandal M. Blockade of autophagy enhances proapoptotic potential of BI-69A11, a novel Akt inhibitor, in colon carcinoma. Eur J Pharmacol. 2015 Oct 15;765:217-27. doi: 10.1016/j.ejphar.2015.08.039. Epub 2015 Aug 22. PubMed PMID: 26306675. 3: Feng Y, Lau E, Scortegagna M, Ruller C, De SK, Barile E, Krajewski S, Aza-Blanc P, Williams R, Pinkerton AB, Jackson M, Chin L, Pellecchia M, Bosenberg M, Ronai ZA. Inhibition of melanoma development in the Nras((Q61K)) ::Ink4a(-/-) mouse model by the small molecule BI-69A11. Pigment Cell Melanoma Res. 2013 Jan;26(1):136-42. doi: 10.1111/pcmr.12033. Epub 2012 Nov 2. PubMed PMID: 23035722; PubMed Central PMCID: PMC3632643. 4: Pal I, Dey KK, Chaurasia M, Parida S, Das S, Rajesh Y, Sharma K, Chowdhury T, Mandal M. Cooperative effect of BI-69A11 and celecoxib enhances radiosensitization by modulating DNA damage repair in colon carcinoma. Tumour Biol. 2016 May;37(5):6389-402. doi: 10.1007/s13277-015-4399-6. Epub 2015 Dec 2. PubMed PMID: 26631035. 5: Feng Y, Barile E, De SK, Stebbins JL, Cortez A, Aza-Blanc P, Villanueva J, Heryln M, Krajewski S, Pellecchia M, Ronai ZA, Chiang GG. Effective inhibition of melanoma by BI-69A11 is mediated by dual targeting of the AKT and NF-κB pathways. Pigment Cell Melanoma Res. 2011 Aug;24(4):703-13. doi: 10.1111/j.1755-148X.2011.00867.x. Epub 2011 Jun 6. PubMed PMID: 21592316; PubMed Central PMCID: PMC3158838. 6: Gaitonde S, De SK, Tcherpakov M, Dewing A, Yuan H, Riel-Mehan M, Krajewski S, Robertson G, Pellecchia M, Ronai Z. BI-69A11-mediated inhibition of AKT leads to effective regression of xenograft melanoma. Pigment Cell Melanoma Res. 2009 Apr;22(2):187-95. doi: 10.1111/j.1755-148X.2009.00544.x. Epub 2009 Jan 17. PubMed PMID: 19175524; PubMed Central PMCID: PMC2860277. 7: Barile E, De SK, Feng Y, Chen V, Yang L, Ronai Z, Pellecchia M. Synthesis and SAR studies of dual AKT/NF-κB inhibitors against melanoma. Chem Biol Drug Des. 2013 Nov;82(5):520-533. doi: 10.1111/cbdd.12177. Epub 2013 Sep 25. PubMed PMID: 23790042; PubMed Central PMCID: PMC3966491. |
PubChem Compound | 5343381 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume